N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide
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Overview
Description
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide is a complex organic compound that features a tetrazole ring, a methoxyphenyl group, and a nitrobenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide typically involves multiple steps. One common approach is the reaction of 4-methoxyphenylhydrazine with sodium azide to form the tetrazole ring. This intermediate is then reacted with a suitable sulfonyl chloride derivative to introduce the nitrobenzenesulfonamide group. The reaction conditions often involve the use of solvents like ethanol or dichloromethane and catalysts such as hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, dichloromethane, and acetonitrile are frequently used .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the methoxyphenyl ring.
Scientific Research Applications
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide .
Uniqueness
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide is unique due to its combination of a tetrazole ring and a nitrobenzenesulfonamide group This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds
Biological Activity
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the compound's biological activity, including its synthesis, structure-activity relationships (SAR), and various pharmacological effects.
Chemical Structure and Synthesis
The compound features a tetrazole ring, which is known for its diverse biological activities. The synthesis of tetrazoles often involves the reaction of nitriles with sodium azide, followed by various modifications to introduce substituents like the methoxy and nitro groups present in this compound. Recent advancements in microwave-assisted synthesis have improved yields and reaction times for similar compounds, suggesting a promising methodology for synthesizing this compound .
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. A study highlighted that certain 5-substituted tetrazoles demonstrated antibacterial activity due to their ability to disrupt bacterial cell walls .
Anticancer Potential
The biological activity of tetrazoles extends to anticancer applications. Studies have reported that compounds containing the tetrazole moiety can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to apoptosis and cell cycle regulation .
Anti-inflammatory Effects
This compound may also exhibit anti-inflammatory properties. Research on similar sulfonamide derivatives has shown that they can inhibit pro-inflammatory cytokines and reduce inflammation in various models . This suggests potential applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing its efficacy include:
- Substituent Positioning : The position of methoxy and nitro groups affects the compound's interaction with biological targets.
- Tetrazole Ring : The presence of the tetrazole ring is essential for maintaining biological activity, as it contributes to molecular recognition processes.
Case Studies
Several case studies have explored the biological effects of related compounds:
- Antimicrobial Efficacy : A study evaluated various 5-substituted tetrazoles against clinical isolates of bacteria, demonstrating significant inhibitory effects comparable to standard antibiotics .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines treated with tetrazole derivatives showed a marked decrease in cell viability, indicating potential as chemotherapeutic agents .
- Anti-inflammatory Testing : Animal models treated with sulfonamide derivatives exhibited reduced edema and inflammatory markers, supporting their use in inflammatory conditions .
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O5S/c1-26-12-8-6-11(7-9-12)20-15(17-18-19-20)10-16-27(24,25)14-5-3-2-4-13(14)21(22)23/h2-9,16H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVLHQUROASGSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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